3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid
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Overview
Description
3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid is a versatile small molecule scaffold with a molecular formula of C₁₀H₁₂N₂O₄S and a molecular weight of 256.3 g/mol This compound is known for its unique structure, which includes a thiadiazine ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with thiadiazine precursors under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of oxidizing agents to form the thiadiazine ring . The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound with high purity (minimum 95%) .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiadiazolidine form.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids such as aluminum chloride for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazolidine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiadiazine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(6-Thioxo-1,3,5-thiadiazinan-3-yl)-N’-phenylacethydrazide: Known for its antifungal activities.
Benzoic acid derivatives: Various substituted benzoic acids with different functional groups.
Uniqueness
3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid stands out due to its unique thiadiazine ring structure, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
3-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-17(12,15)16/h1,3-4,7,11H,2,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHVMDIPYENNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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